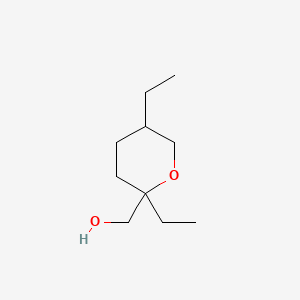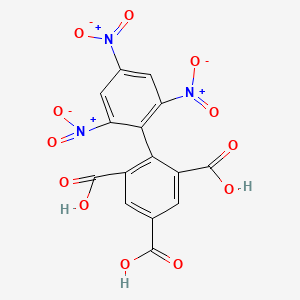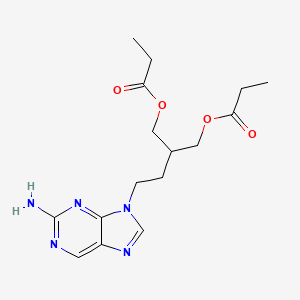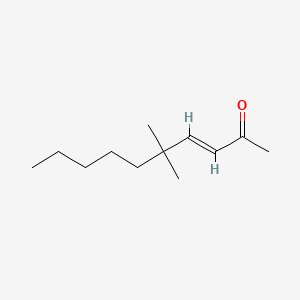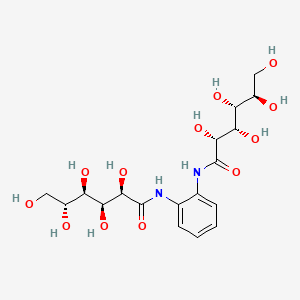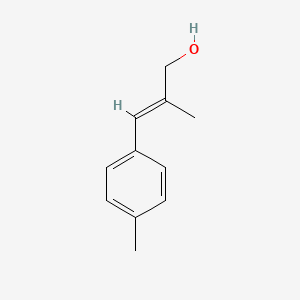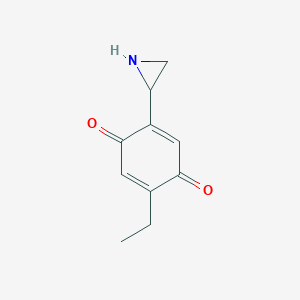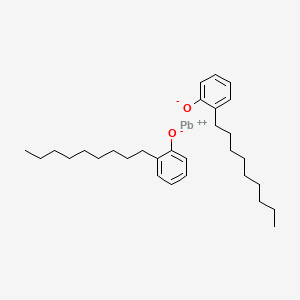
Lead bis(nonylphenolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead bis(nonylphenolate) is an organometallic compound with the molecular formula C₃₀H₄₆O₂Pb. It is a lead(II) salt of nonylphenol, a derivative of phenol with a nonyl group attached to the benzene ring. This compound is known for its applications in various industrial processes, particularly as a stabilizer in the production of plastics and other polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lead bis(nonylphenolate) can be synthesized through the reaction of lead(II) acetate with nonylphenol in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or xylene. The general reaction scheme is as follows:
Pb(OAc)2+2C9H19C6H4OH→Pb(C9H19C6H4O)2+2HOAc
Industrial Production Methods
In industrial settings, the production of lead bis(nonylphenolate) involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments are crucial to minimize impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Lead bis(nonylphenolate) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The lead(II) center can be reduced to metallic lead under reducing conditions.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Metallic lead and reduced phenolic compounds.
Substitution: Halogenated or nitrated phenolic derivatives.
Applications De Recherche Scientifique
Lead bis(nonylphenolate) has several applications in scientific research and industry:
Chemistry: Used as a stabilizer in the production of polymers and plastics to prevent degradation.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Limited applications due to the toxicity of lead compounds, but studied for potential use in targeted drug delivery systems.
Industry: Widely used in the production of PVC and other polymers as a heat stabilizer to enhance the material’s durability and longevity.
Mécanisme D'action
The mechanism of action of lead bis(nonylphenolate) primarily involves its interaction with polymer chains in plastics, where it acts as a stabilizer. The phenolic groups can scavenge free radicals generated during the thermal degradation of polymers, thereby preventing chain scission and cross-linking. The lead(II) center can also interact with various functional groups in the polymer matrix, enhancing the material’s thermal stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead bis(phenolate): Similar structure but lacks the nonyl group, resulting in different solubility and reactivity properties.
Lead bis(tert-butylphenolate): Contains tert-butyl groups instead of nonyl groups, leading to different steric effects and stability.
Lead bis(octylphenolate): Similar to lead bis(nonylphenolate) but with shorter alkyl chains, affecting its solubility and interaction with polymers.
Uniqueness
Lead bis(nonylphenolate) is unique due to the presence of the nonyl group, which provides enhanced solubility in organic solvents and better compatibility with polymer matrices. This makes it particularly effective as a stabilizer in the production of high-performance plastics and polymers.
Propriétés
Numéro CAS |
72586-00-6 |
|---|---|
Formule moléculaire |
C30H46O2Pb |
Poids moléculaire |
646 g/mol |
Nom IUPAC |
lead(2+);2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Pb/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
Clé InChI |
RZJWIRXAABVVBS-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



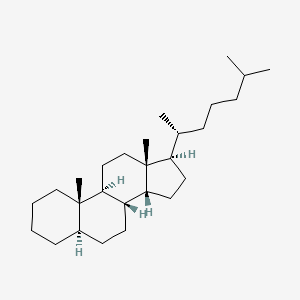

![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
